molecular formula C35H37BrClN3O5S B12738328 1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide CAS No. 84100-41-4

1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide

Cat. No.: B12738328
CAS No.: 84100-41-4
M. Wt: 727.1 g/mol
InChI Key: GURULCOTEMRHIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 282-121-0 involves multiple steps, starting with the preparation of the indole core, followed by the introduction of various functional groups. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Common reagents used in the synthesis include acetyl chloride, sulfonyl chlorides, and various indole derivatives .

Industrial Production Methods

Industrial production of EINECS 282-121-0 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

EINECS 282-121-0 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

EINECS 282-121-0 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of EINECS 282-121-0 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • **1-[4-[(acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3H-indolium chloride
  • **1-[4-[(acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3H-indolium iodide

Uniqueness

EINECS 282-121-0 is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

84100-41-4

Molecular Formula

C35H37BrClN3O5S

Molecular Weight

727.1 g/mol

IUPAC Name

methyl 1-[4-(acetylsulfamoyl)butyl]-2-[(E)-2-[2-(4-chlorophenyl)-1-methylindol-3-yl]ethenyl]-3,3-dimethylindol-1-ium-5-carboxylate;bromide

InChI

InChI=1S/C35H36ClN3O5S.BrH/c1-23(40)37-45(42,43)21-9-8-20-39-31-18-14-25(34(41)44-5)22-29(31)35(2,3)32(39)19-17-28-27-10-6-7-11-30(27)38(4)33(28)24-12-15-26(36)16-13-24;/h6-7,10-19,22H,8-9,20-21H2,1-5H3;1H

InChI Key

GURULCOTEMRHIX-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NS(=O)(=O)CCCC[N+]1=C(C(C2=C1C=CC(=C2)C(=O)OC)(C)C)/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=C(C=C5)Cl.[Br-]

Canonical SMILES

CC(=O)NS(=O)(=O)CCCC[N+]1=C(C(C2=C1C=CC(=C2)C(=O)OC)(C)C)C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=C(C=C5)Cl.[Br-]

Origin of Product

United States

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